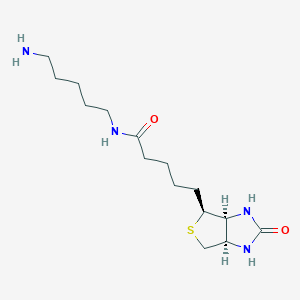

5-(Biotinamido)pentylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSGGWGTGOLEHK-OBJOEFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151096 | |

| Record name | 5-(Biotinamido)pentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115416-38-1 | |

| Record name | 5-(Biotinamido)pentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115416381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Biotinamido)pentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis and Purification of 5-(Biotinamido)pentylamine

Introduction

This compound, also known as N-(5-Aminopentyl)biotinamide or Biotin-Cadaverine, is a key bifunctional molecule widely utilized in biotechnology and pharmaceutical research.[1][2] It consists of a biotin (B1667282) moiety linked to a pentylamine spacer, providing a terminal primary amine for covalent conjugation to other molecules. Its primary application is as a biotin-labeled probe and a substrate for transglutaminase enzymes, which catalyze the incorporation of the molecule into proteins via isopeptide bond formation with glutamine residues.[3][4] This process allows for the specific labeling, detection, and affinity purification of target proteins.[4] The molecule has a molecular formula of C₁₅H₂₈N₄O₂S and a molecular weight of approximately 328.47 g/mol .[5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acylation of 1,5-diaminopentane (cadaverine) with an activated derivative of biotin, typically D-biotin-N-hydroxysuccinimide ester (NHS-Biotin). The N-hydroxysuccinimide ester is a highly efficient activating group for the carboxyl group of biotin, allowing it to react readily with primary amines under mild conditions to form a stable amide bond.[6][7]

A critical aspect of this synthesis is controlling the stoichiometry to favor the formation of the mono-biotinylated product over the di-substituted byproduct. Using a significant molar excess of 1,5-diaminopentane ensures that each molecule of NHS-Biotin is more likely to react with an unreacted diamine molecule.

Synthesis Reaction Scheme

The reaction proceeds as follows:

-

Reactants: D-biotin-N-hydroxysuccinimide ester and 1,5-Diaminopentane

-

Product: this compound

-

Byproduct: N-hydroxysuccinimide (NHS)

Experimental Protocol: Synthesis

Materials:

-

D-biotin-N-hydroxysuccinimide ester (NHS-Biotin)

-

1,5-Diaminopentane (Cadaverine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6][8]

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1,5-diaminopentane (10 molar equivalents) in a suitable solvent mixture such as DCM and DMF (e.g., 10:1 v/v) under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature.

-

NHS-Biotin Addition: Separately, dissolve NHS-Biotin (1 molar equivalent) in anhydrous DMF or DMSO to create a concentrated stock solution.[8]

-

Reaction: Add the NHS-Biotin solution dropwise to the stirring solution of 1,5-diaminopentane over 30 minutes.

-

Incubation: Allow the reaction to stir at room temperature for 2 to 4 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the NHS-Biotin starting material.

-

Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM. b. Dilute the remaining residue with a larger volume of DCM. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 times) and brine (1 time). This removes the NHS byproduct and unreacted diamine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be carried forward for purification.

Data Presentation: Synthesis Parameters

| Parameter | Value / Condition | Rationale |

| Stoichiometry | 1 eq. NHS-Biotin : 10 eq. 1,5-Diaminopentane | Minimizes di-acylation of the diamine. |

| Solvent | DCM / Anhydrous DMF (or DMSO) | Solubilizes both polar and non-polar reactants.[6] |

| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction to proceed efficiently. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete consumption of NHS-Biotin.[9] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and CO₂. |

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of crude this compound.

Purification

Purification of the crude product is essential to remove unreacted starting materials (especially excess diamine), the di-substituted byproduct, and the NHS byproduct. The primary method for achieving high purity is silica (B1680970) gel column chromatography.[10][11] Affinity chromatography can also be used for highly specific purification.[12]

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC visualization stain (e.g., Ninhydrin for amines, Potassium Permanganate)[13][14]

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% DCM) and pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 20% methanol in DCM. Adding a small amount of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can improve peak shape and recovery by preventing the amine product from strongly adsorbing to the acidic silica gel.

-

Fraction Collection: Collect fractions and monitor them by TLC. The product, having a free amine, will be more polar than the di-substituted byproduct but less polar than the highly polar unreacted diamine.

-

Analysis: Use a visualization stain to identify the fractions containing the desired product. Ninhydrin stain will produce a color (typically yellow or purple) with any compound containing a primary or secondary amine.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.

Alternative Purification: Affinity Chromatography

Due to the high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M), affinity chromatography is a powerful purification tool.[15]

-

Binding: The crude product is passed over a column containing streptavidin- or avidin-agarose beads. The biotinylated product binds with high specificity.[16]

-

Washing: The column is washed extensively to remove all non-biotinylated impurities.

-

Elution: Elution can be challenging due to the strong interaction. It often requires harsh, denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5).[15] Alternatively, specialized resins with monomeric avidin allow for milder elution using a competitive biotin solution (e.g., 5 mM biotin).[15]

Data Presentation: Purification & Characterization

| Parameter | Method / Value | Purpose / Observation |

| Purification Method | Silica Gel Column Chromatography | Separates compounds based on polarity.[17] |

| Mobile Phase | DCM / MeOH gradient with NH₄OH | Elutes compounds of increasing polarity. NH₄OH improves amine recovery. |

| TLC Analysis | Silica plate, visualized with Ninhydrin/KMnO₄ | Monitors column fractions for product.[13][18] |

| Expected Yield | 60-80% (post-purification) | Typical for this type of reaction and purification. |

| Final Purity | >95% (by HPLC/NMR) | Target purity for most research applications. |

| Molecular Weight | 328.47 g/mol | Confirmed by Mass Spectrometry.[5] |

| Melting Point | 116-121 °C (for TFA salt) | Physical property indicating purity.[19] |

| Confirmation | ¹H NMR, Mass Spectrometry | Structural and identity confirmation.[20][21] |

Visualization: Purification Workflow

Caption: Workflow for the purification of this compound.

Conclusion

The synthesis and purification of this compound is a straightforward yet critical process for generating a high-quality chemical probe for biological research. The key to successful synthesis lies in controlling the reaction stoichiometry to maximize the yield of the desired mono-substituted product. Subsequent purification by silica gel column chromatography is a robust method for isolating the product from byproducts and unreacted starting materials. The final pure compound can be characterized by standard analytical techniques to ensure its identity and suitability for downstream applications in protein labeling and affinity-based assays.

References

- 1. Biotins & streptavidin derivatives | AnaSpec [anaspec.com]

- 2. N-(5-アミノペンチル)ビオチンアミド トリフルオロアセタート塩 - ビオチン-カダベリン [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. covachem.com [covachem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. mdpi.com [mdpi.com]

- 12. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. promegaconnections.com [promegaconnections.com]

- 16. goldbio.com [goldbio.com]

- 17. Antibody Purification by Column Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 18. TLC determination of biotin in a lyophilized multivitamin preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-(生物素氨基)戊胺TFA盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 20. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]

- 21. 1-Pentylamine | C5H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 5-(Biotinamido)pentylamine in Common Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Biotinamido)pentylamine, a key reagent in bioconjugation and molecular biology, functions as a biotinylating agent with a primary amine for coupling to carboxyl groups. Its utility in aqueous environments is critically dependent on its solubility and stability. This technical guide provides a comprehensive overview of the known solubility characteristics and stability considerations of this compound in various buffer systems commonly employed in research and drug development. While specific quantitative data for this compound across a range of buffers is not extensively published, this document outlines detailed experimental protocols for determining these parameters, enabling researchers to establish optimal conditions for their specific applications.

Introduction

This compound, also known as biotin (B1667282) cadaverine (B124047), is a derivative of biotin featuring a five-carbon spacer arm terminating in a primary amine. This structure allows for its covalent attachment to molecules containing activated carboxyl groups, such as proteins and peptides, through the formation of a stable amide bond. The successful implementation of this biotinylating agent is contingent upon its behavior in aqueous solutions, particularly its solubility and stability, which can be significantly influenced by the choice of buffer, pH, and temperature.

This guide summarizes the available information on the solubility and stability of this compound and provides standardized protocols for their empirical determination.

Chemical Structure and Properties

The chemical structure of this compound comprises the biotin moiety, a valeric acid linker, and a pentylamine group. The primary amine provides a nucleophilic center for conjugation reactions.

Caption: Chemical structure of this compound.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in solution-based assays and conjugation reactions. While some suppliers describe it as water-soluble, quantitative data across a range of common laboratory buffers is sparse.

Qualitative Solubility:

-

Organic Solvents: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF)[1]. A solubility of up to 100 mg/mL in DMSO has been reported, which may require ultrasonication to achieve[2].

-

Aqueous Buffers: While often used in aqueous buffers for biological applications, its intrinsic aqueous solubility is not well-documented. For in vivo applications, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a concentration of at least 2.5 mg/mL[3]. An in vitro study utilized a 10 mM solution of this compound in HEPES buffer (pH 7.4), suggesting it is soluble at this concentration under these conditions[4].

Quantitative Solubility Data:

Specific, publicly available quantitative data on the solubility of this compound in common buffers is limited. Therefore, it is recommended that researchers determine the solubility in their specific buffer of choice experimentally. The following table can be used to record experimentally determined solubility values.

| Buffer System | pH | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mM) |

| PBS | 7.4 | 25 | ||

| TRIS | 7.5 | 25 | ||

| TRIS | 8.0 | 25 | ||

| HEPES | 7.0 | 25 | ||

| HEPES | 7.5 | 25 | ||

| MES | 6.0 | 25 | ||

| MES | 6.5 | 25 |

Experimental Protocol for Determining Aqueous Solubility (Thermodynamic Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound in a specific buffer[5][6].

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial. The excess solid ensures that the solution becomes saturated.

-

Addition of Buffer: Add a known volume of the desired buffer (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification: Prepare a standard curve of this compound in the same buffer. Analyze the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound[7]. The concentration of the saturated solution represents the thermodynamic solubility.

Stability of this compound

The stability of this compound is crucial for ensuring its integrity and reactivity in solution. The primary concern is the hydrolysis of the amide bond linking the biotin moiety to the pentylamine spacer.

Known Stability Information:

-

In Phosphate-Buffered Saline (PBS): A study investigating the stability of biotin-protein linkages found that the bond formed using this compound was stable in PBS.

-

pH Influence on Amide Bonds: The hydrolysis of amide bonds is known to be pH-dependent. In general, amide bonds are more susceptible to hydrolysis under strongly acidic or basic conditions. At neutral pH, the rate of hydrolysis is generally slow[8][9]. One study on peptide bond cleavage suggests that direct hydrolysis (scission) is the dominant degradation pathway at pH 10, while intramolecular aminolysis ("backbiting") is more prevalent at neutral pH[8][9].

-

Storage of Stock Solutions: It is recommended to store stock solutions of this compound at -20°C or -80°C to minimize degradation[3].

Potential Degradation Pathway:

The primary degradation pathway for this compound in aqueous buffer is expected to be the hydrolysis of the amide bond, yielding biotin and cadaverine (5-aminopentylamine).

Caption: Potential Amide Bond Hydrolysis of this compound.

Experimental Protocol for Determining Chemical Stability

This protocol outlines a general method for assessing the stability of this compound in different buffers over time using a stability-indicating HPLC method.

Caption: Workflow for Chemical Stability Assessment.

Methodology:

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid is a common starting point[10][11].

-

Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute this stock solution to a known final concentration in the desired buffers (e.g., PBS, TRIS, HEPES, MES) at the relevant pH values.

-

Incubation: Aliquot the solutions into separate vials for each time point and incubate them at controlled temperatures (e.g., 4°C, 25°C, and an accelerated condition like 37°C or 50°C). Protect samples from light if photostability is also being assessed.

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for extended studies), remove a vial from each condition.

-

Sample Quenching: If necessary, quench the degradation reaction immediately, for example, by freezing the sample at -80°C.

-

HPLC Analysis: Analyze the samples by the validated HPLC method.

-

Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time, which may represent degradation products. Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.

Conclusion

While this compound is a widely used biotinylating agent, comprehensive public data on its solubility and stability in common laboratory buffers is lacking. It is known to be soluble in organic solvents like DMSO and is used in various aqueous buffers, suggesting at least moderate solubility. The primary stability concern is the hydrolysis of its amide bond, which is influenced by pH and temperature. For critical applications, it is imperative that researchers experimentally determine the solubility and stability of this compound under their specific experimental conditions using the protocols outlined in this guide. This empirical approach will ensure the reliability and reproducibility of experimental results.

References

- 1. biotium.com [biotium.com]

- 2. 5-(生物素氨基)戊胺TFA盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. escholarship.org [escholarship.org]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]

- 11. rjptonline.org [rjptonline.org]

5-(Biotinamido)pentylamine: An In-depth Technical Guide to a Versatile Biotin-Labeled Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Biotinamido)pentylamine, also known as N-(5-Aminopentyl)biotinamide or biotinyl cadaverine, is a versatile biotin-labeled probe crucial for a wide range of applications in life sciences and drug development. This molecule consists of a biotin (B1667282) moiety linked to a pentylamine spacer arm. The terminal primary amine allows for its covalent attachment to various molecules, making it an invaluable tool for labeling and detecting proteins and other biomolecules.[1] Its most prominent application is as a substrate for transglutaminases (TGs), a family of enzymes that catalyze the post-translational modification of proteins.[2] By participating in TG-catalyzed reactions, this compound enables the specific biotinylation of glutamine residues in substrate proteins, facilitating their subsequent detection, purification, and analysis.[2]

Core Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₈N₄O₂S | [3][4] |

| Molecular Weight | 328.47 g/mol | [3][4] |

| Appearance | White to off-white powder or crystal | |

| Melting Point | 116-121 °C | [5] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |

| Storage (Solid) | -20°C for up to 3 years | [3] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |

| Spacer Arm Length | ~18.9 Å | [6] |

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool in various research areas:

-

Identification of Transglutaminase Substrates: It serves as a primary tool for identifying novel protein substrates of transglutaminases in complex biological samples like cell and tissue lysates.[2][7]

-

Enzyme Activity Assays: It is utilized in non-radioactive assays to quantify transglutaminase activity, offering a safer and more convenient alternative to traditional methods.[8][9]

-

Protein-Protein Interaction Studies: By biotinylating target proteins, it facilitates the isolation and identification of interacting partners through techniques like affinity purification and mass spectrometry.

-

Drug Discovery: It can be used to screen for inhibitors of transglutaminase activity, which is implicated in various diseases, including neurodegenerative disorders and certain cancers.

-

Cellular Imaging: When conjugated with a fluorescent streptavidin, it allows for the visualization of transglutaminase activity and the localization of its substrates within cells.[4]

Experimental Protocols

Labeling of Transglutaminase Substrates in Cell Lysates

This protocol describes the in vitro labeling of proteins in a cell lysate using this compound and endogenous or purified transglutaminase.

Materials:

-

Cell lysate

-

This compound

-

Transglutaminase (e.g., guinea pig liver TG2)

-

Reaction Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)

-

Stop Solution (2x SDS-PAGE sample buffer)

-

DMSO

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 50 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the following:

-

Cell lysate (e.g., 50 µg of total protein)

-

Reaction Buffer to a final volume of 45 µL.

-

(Optional) Purified transglutaminase (e.g., 0.5 µg).

-

-

Initiate the reaction: Add 5 µL of the 50 mM this compound stock solution to the reaction mixture for a final concentration of 5 mM.

-

Incubate: Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction: Add an equal volume of 2x SDS-PAGE sample buffer to the reaction mixture and boil at 95-100°C for 5-10 minutes.

-

Analyze the results: The biotinylated proteins can now be analyzed by Western blotting.

Western Blot Detection of Biotinylated Proteins

This protocol outlines the detection of proteins labeled with this compound using a streptavidin-horseradish peroxidase (HRP) conjugate.

Materials:

-

SDS-PAGE gel and electrophoresis apparatus

-

Transfer apparatus and membranes (nitrocellulose or PVDF)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE and Transfer: Separate the biotinylated protein samples from the labeling reaction on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane according to standard protocols.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[10][11]

-

Washing: Wash the membrane three times for 5 minutes each with Wash Buffer.[10][11]

-

Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature with gentle agitation.[12]

-

Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.[11]

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample (from the labeling reaction)

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x SDS-PAGE sample buffer with 2 mM biotin, or 0.1 M glycine (B1666218), pH 2.8)

-

Magnetic rack

Procedure:

-

Prepare the beads: Resuspend the streptavidin magnetic beads and wash them twice with Binding/Wash Buffer.[13]

-

Bind the biotinylated proteins: Add the biotinylated protein sample to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation.[14]

-

Wash the beads: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant and wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.[13][14]

-

Elute the proteins: Resuspend the beads in Elution Buffer and incubate at 95-100°C for 5-10 minutes (for SDS-PAGE sample buffer elution) or for 5-10 minutes at room temperature (for glycine elution).

-

Collect the eluate: Place the tube on the magnetic rack and carefully collect the supernatant containing the purified biotinylated proteins.

In Situ Fluorescence Microscopy of Transglutaminase Activity

This protocol allows for the visualization of transglutaminase activity within cultured cells.

Materials:

-

Cultured cells on coverslips

-

Culture medium

-

This compound

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Solution (e.g., 1% BSA in PBS)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 594)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Labeling: Add this compound to the cell culture medium to a final concentration of 4 mM and incubate the cells for 3 hours.[4]

-

Fixation: Wash the cells with PBS and then fix with Fixation Solution for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Solution for 10 minutes.

-

Blocking: Wash the cells with PBS and then block with Blocking Solution for 30 minutes.

-

Streptavidin Staining: Incubate the cells with fluorescently labeled streptavidin diluted in Blocking Solution for 1 hour at room temperature in the dark.[4]

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Incubate the cells with DAPI for 5 minutes.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Quantitative Data

| Parameter | Value | References |

| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ to 10⁻¹⁵ M | [15][16][17] |

| Optimal pH for Transglutaminase 2 Activity | 8.0 - 8.5 | [18] |

| Optimal Ca²⁺ Concentration for Transglutaminase 2 Activity | ~5 mM | [19] |

Visualizations

Caption: Transglutaminase catalyzes the incorporation of this compound into a substrate protein.

Caption: Workflow for identifying transglutaminase substrates using this compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 3. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physiological, pathological, and structural implications of non-enzymatic protein–protein interactions of the multifunctional human transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins [iba-lifesciences.com]

- 7. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A nonradioactive dot blot assay for transglutaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. novopro.cn [novopro.cn]

- 11. fortislife.com [fortislife.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Protocol: Binding biotinylated nucleic acids, antibodies, or proteins to Streptavidin Magnetic Beads for Pull-down Experiments (NEB #S1420) | NEB [neb.cn]

- 14. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. med.upenn.edu [med.upenn.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(Biotinamido)pentylamine: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(Biotinamido)pentylamine, a versatile biotinylation reagent. It details its physicochemical properties, spacer arm length, and key applications in life sciences research, including protein labeling and its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflows are provided to facilitate its practical implementation in the laboratory.

Core Properties of this compound

This compound is a biotin (B1667282) derivative that features a primary amine at the terminus of a five-carbon spacer arm. This primary amine allows for its covalent conjugation to various molecules, most commonly to carboxyl groups on proteins and other biomolecules. The spacer arm is crucial for mitigating steric hindrance, allowing the biotin moiety to be accessible for binding to avidin (B1170675) or streptavidin.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Spacer Arm Length | 18.9 Å | [1] |

| Molecular Weight | 328.47 g/mol | [2][3][4] |

| Molecular Formula | C₁₅H₂₈N₄O₂S | [2][3] |

| Topological Polar Surface Area (TPSA) | 96.25 Ų | [2] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 10 | [2] |

| LogP | 0.9574 | [2] |

Key Applications and Experimental Protocols

This compound is a valuable tool in a range of biochemical and cell biology applications. Its primary uses are in protein labeling for detection and purification, and as a substrate for transglutaminases. More recently, its structure has been incorporated as a linker in the design of PROTACs for targeted protein degradation.

EDC-Mediated Labeling of Proteins

The terminal primary amine of this compound can be covalently linked to carboxyl groups (present on aspartate, glutamate (B1630785) residues, and the C-terminus of proteins) using the zero-length crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

EDC Coupling Reaction

Detailed Protocol for EDC-Mediated Protein Biotinylation

This protocol provides a general guideline for the biotinylation of a protein using this compound and EDC. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., MES or PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

-

Reaction Buffer: 0.1 M MES, pH 4.7-6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Reagent Preparation:

-

Prepare a 10-50 mM stock solution of this compound in DMSO or water.

-

Immediately before use, prepare a 100 mM stock solution of EDC in water or Reaction Buffer.

-

(Optional) Prepare a 100 mM stock solution of NHS or Sulfo-NHS in water or Reaction Buffer.

-

-

Reaction Mixture:

-

Add the this compound stock solution to the protein solution to achieve a 20- to 50-fold molar excess over the protein.

-

(Optional) Add the NHS or Sulfo-NHS stock solution to the reaction mixture to a final concentration of 5 mM. Incubate for 15 minutes at room temperature.

-

Add the EDC stock solution to a final concentration of 10-20 mM.

-

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Transglutaminase Activity Assay

This compound serves as an amine donor substrate for transglutaminases (TGs).[4] In the presence of active TGs, the biotinylated pentylamine is incorporated into glutamine residues of a protein substrate. This biotin incorporation can be detected and quantified using streptavidin-based methods.

Workflow for Transglutaminase Activity Assay

Detailed Protocol for Transglutaminase Activity Assay

This protocol describes a method to measure TG activity in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

This compound

-

TG Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

Calcium Chloride (CaCl₂) solution: 1 M

-

(Optional) TG inhibitor (e.g., cystamine) for negative control

-

2x SDS-PAGE Sample Buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer. Determine the protein concentration of the lysate.

-

Reaction Setup:

-

In a microcentrifuge tube, combine 50 µg of protein lysate with TG Reaction Buffer.

-

Add this compound to a final concentration of 1-4 mM.[5]

-

Add CaCl₂ to a final concentration of 5 mM to initiate the reaction. For a negative control, add an equal volume of water or a TG inhibitor.

-

-

Incubation: Incubate the reaction mixture for 60 minutes at 37°C.[5]

-

Stopping the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE Sample Buffer and boiling for 5-10 minutes.

-

Detection of Biotinylation:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a streptavidin-HRP conjugate.

-

Detect the biotinylated proteins using a chemiluminescent substrate. The signal intensity corresponds to the level of TG activity.

-

Affinity Purification of Biotinylated Proteins

Once a protein is labeled with this compound, it can be efficiently purified from a complex mixture using affinity chromatography with immobilized avidin or streptavidin.

Conclusion

This compound is a fundamental tool for researchers in molecular biology, biochemistry, and drug discovery. Its defined spacer arm length and reactive primary amine make it ideal for a variety of applications, from routine protein labeling and purification to its use as a substrate in enzymatic assays and as a component in the rational design of novel therapeutics like PROTACs. The protocols and workflows provided in this guide offer a starting point for the successful application of this versatile reagent in your research endeavors.

References

An In-depth Technical Guide to the Reactivity of 5-(Biotinamido)pentylamine with Carboxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles, reaction conditions, and practical applications for the covalent conjugation of 5-(Biotinamido)pentylamine to carboxyl groups. This process, a cornerstone of bioconjugation, is essential for the biotinylation of proteins, antibodies, and other macromolecules, enabling their detection, purification, and analysis in a wide array of research and drug development contexts.

Introduction: The Principle of Amide Bond Formation

The core of the reaction between this compound and a carboxyl group is the formation of a stable amide bond. This compound, also known as Biotin-X-cadaverine, possesses a terminal primary amine (-NH₂) that acts as a nucleophile.[1] Carboxyl groups (-COOH), such as those found on the side chains of aspartic acid and glutamic acid residues in proteins, or at the C-terminus of a polypeptide chain, serve as the electrophilic target.[2]

Direct reaction between a primary amine and a carboxylic acid to form an amide bond is typically unfavorable under physiological conditions. Therefore, the reaction requires the use of a "zero-length" crosslinker, most commonly a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[2][3] EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of this compound.[3]

The Role of EDC and NHS in Catalyzing the Reaction

The efficiency of the EDC-mediated coupling is significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1] The process can be visualized as a two-step reaction:

-

Activation Step: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.

-

Coupling Step: This intermediate can then react in one of two ways:

-

Directly with the primary amine of this compound to form the desired amide bond.

-

With NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous environments than the O-acylisourea intermediate, thus increasing the overall yield of the final conjugate. This NHS ester then efficiently reacts with the amine to form the stable amide bond.[4]

-

The use of Sulfo-NHS is particularly advantageous for reactions involving biological molecules in aqueous buffers, as it increases the stability of the activated intermediate and improves reaction efficiency.[1]

Experimental Considerations and Quantitative Data

The efficiency of the biotinylation reaction is influenced by several factors, including pH, reactant concentrations, and molar ratios. While optimal conditions can vary depending on the specific molecule being labeled, the following table summarizes key parameters derived from various experimental applications.

| Parameter | Recommended Value/Range | Rationale & Notes |

| pH (Activation Step) | 4.5 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment. MES buffer is commonly used.[2][3] |

| pH (Coupling Step) | 7.2 - 8.5 | The reaction of the activated NHS-ester with the primary amine is favored at a neutral to slightly alkaline pH, where the amine is deprotonated and thus more nucleophilic.[4] |

| EDC Concentration | 5 mM - 70 mM | The optimal concentration can vary significantly. For antibody immobilization on a surface, 5 mM EDC was found to be optimal[5]. For cell surface biotinylation, concentrations as high as 70 mM have been used.[1] |

| Sulfo-NHS Concentration | 2x the molar concentration of EDC | A 1:2 molar ratio of EDC to Sulfo-NHS is often recommended to maximize the formation of the more stable amine-reactive intermediate.[1] |

| Molar Excess of Biotin (B1667282) Reagent | 10 to 50-fold molar excess over the protein | A significant molar excess of this compound is used to outcompete any side reactions, such as protein-protein crosslinking, especially if the protein also contains accessible primary amines.[3] |

| Reaction Time | 15 min (Activation), 2 hours to overnight (Coupling) | The activation step is typically rapid. The coupling step is allowed to proceed for a longer duration to ensure complete reaction.[3][6] |

| Quenching | Hydroxylamine, Tris, or Glycine | After the coupling reaction, a quenching buffer containing a primary amine is often added to react with and deactivate any remaining NHS-esters.[1][6] |

Detailed Experimental Protocol: Biotinylation of a Carboxyl-Containing Protein

This protocol provides a general framework for the biotinylation of a protein using this compound and EDC/Sulfo-NHS. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (in an amine-free, carboxyl-free buffer like MES or PBS).

-

This compound.

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.

-

Desalting column for buffer exchange and removal of excess reagents.

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

-

Prepare Reagents:

-

Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.

-

Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in ultrapure water.

-

Prepare a 10 mM solution of this compound in the Coupling Buffer.

-

-

Activation of Carboxyl Groups:

-

Add the EDC solution to the protein solution to achieve a final concentration of approximately 5 mM.

-

Add the Sulfo-NHS solution to the protein solution to achieve a final concentration of approximately 10 mM.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Coupling of this compound:

-

Immediately after the activation step, remove the excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer using a desalting column.

-

Add the 10 mM this compound solution to the activated protein solution. A 20 to 50-fold molar excess of the biotin reagent over the protein is recommended.

-

Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to stop the reaction.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, non-reacted this compound and reaction byproducts by passing the solution through a desalting column, using PBS as the exchange buffer.

-

-

Storage: Store the purified biotinylated protein at 4°C or -20°C, depending on the stability of the protein.

Visualizing the Workflow and Reaction Mechanism

The following diagrams illustrate the logical flow of a typical biotinylation experiment and the underlying chemical mechanism.

References

- 1. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

The Role of 5-(Biotinamido)pentylamine in Elucidating Post-Translational Modifications: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical events that dramatically expand the functional diversity of the proteome, influencing protein activity, localization, and interaction with other molecules. Among the enzymes orchestrating these modifications, transglutaminases (TGs) play a pivotal role by catalyzing the formation of isopeptide bonds between glutamine and lysine (B10760008) residues, or by incorporating primary amines into proteins. Understanding the substrates and regulatory networks of TGs is crucial for deciphering their involvement in a multitude of physiological and pathological processes, including cancer and neurodegenerative diseases. 5-(Biotinamido)pentylamine has emerged as a powerful chemical probe for the study of PTMs mediated by transglutaminases. This biotin-labeled primary amine serves as an amine donor substrate, allowing for the covalent tagging of proteins at reactive glutamine residues. This in-depth technical guide explores the core principles, experimental methodologies, and applications of this compound in the investigation of PTMs.

Core Principles: The Chemistry of Transglutaminase-Mediated Biotinylation

Transglutaminases catalyze a calcium-dependent acyl-transfer reaction.[1][2] The reaction mechanism involves the formation of a thioester intermediate between a cysteine residue in the enzyme's active site and the γ-carboxamide group of a protein-bound glutamine residue, with the release of ammonia.[1] This acyl-enzyme intermediate can then react with a primary amine, such as the ε-amino group of a lysine residue in another protein or a small molecule amine donor like this compound.[1][2]

The incorporation of this compound results in the stable biotinylation of the target protein at the site of the reactive glutamine. The high affinity of biotin (B1667282) for streptavidin provides a robust handle for the subsequent enrichment and identification of these modified proteins.

Data Presentation: Quantitative Insights into Transglutaminase Activity

While specific kinetic parameters for this compound with all transglutaminase isozymes are not extensively documented in a single repository, the available literature provides valuable quantitative data for experimental design and interpretation.

| Parameter | Value/Range | Cell/System | Reference |

| Concentration for Labeling | 1 mM - 10 mM | In vitro (cell lysates, purified proteins) | [3] |

| Incubation Time | 30 min - 3 hours | In vitro and in situ | [3] |

| Calcium Concentration | 5 mM | In vitro | |

| Inhibitor (Cystamine) | 10 mM | In vitro (control) |

Note: Optimal conditions may vary depending on the specific transglutaminase isozyme, substrate protein, and experimental system. It is recommended to perform titration experiments to determine the optimal concentration and incubation time for your specific application.

Experimental Protocols

Labeling of Transglutaminase Substrates in Cell Lysates

This protocol describes the general procedure for labeling endogenous transglutaminase substrates in cell or tissue extracts using this compound.

Materials:

-

Cell or tissue lysate

-

This compound (stock solution in DMSO or aqueous buffer)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

CaCl₂ (stock solution)

-

EDTA (stock solution, for negative control)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare the cell or tissue lysate according to your standard protocol. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of total protein) with the reaction buffer.

-

Add this compound to the desired final concentration (e.g., 5 mM).

-

Initiate the reaction by adding CaCl₂ to a final concentration of 5 mM. For a negative control, add EDTA to a final concentration of 10 mM instead of CaCl₂.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the sample for 5-10 minutes.

-

Analyze the biotinylated proteins by SDS-PAGE followed by Western blotting with streptavidin-HRP.

Affinity Purification of Biotinylated Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-agarose beads for subsequent analysis by mass spectrometry.

Materials:

-

Biotinylated protein sample (from Protocol 1)

-

Streptavidin-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE loading buffer)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Equilibrate the streptavidin-agarose beads by washing them three times with wash buffer.

-

Incubate the biotinylated protein sample with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer (at least 5 times) to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads. For mass spectrometry analysis, elution with a buffer compatible with downstream processing is preferred. Alternatively, proteins can be eluted by boiling in SDS-PAGE loading buffer for subsequent in-gel digestion.

-

If using an acidic elution buffer, neutralize the eluate immediately with the neutralization buffer.

-

The enriched proteins are now ready for downstream analysis, such as mass spectrometry.

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing enriched biotinylated proteins for identification by mass spectrometry.

Materials:

-

Enriched biotinylated protein sample (from Protocol 2)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid

-

Acetonitrile

-

C18 desalting spin columns

Procedure:

-

In-solution digestion:

-

Denature the eluted proteins by heating or with a denaturing agent compatible with mass spectrometry (e.g., urea).

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

In-gel digestion (if proteins were eluted in SDS-PAGE loading buffer):

-

Run the sample on an SDS-PAGE gel and stain with a mass spectrometry-compatible stain (e.g., Coomassie blue).

-

Excise the protein band(s) of interest.

-

Destain the gel pieces.

-

Reduce and alkylate the proteins within the gel pieces using DTT and IAA.

-

Digest the proteins with trypsin overnight.

-

Extract the peptides from the gel pieces.

-

-

Peptide Desalting:

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in a mass spectrometry-compatible solvent.

-

Analyze the peptides by LC-MS/MS.

-

Identify the biotinylated peptides and their corresponding proteins using appropriate database search algorithms, specifying the mass shift corresponding to the this compound modification on glutamine residues.

-

Mandatory Visualizations

Caption: Mechanism of transglutaminase-catalyzed protein biotinylation.

Caption: Experimental workflow for identifying transglutaminase substrates.

Caption: Role of Transglutaminase 2 in cancer signaling pathways.

Conclusion

This compound is an invaluable tool for researchers studying post-translational modifications mediated by transglutaminases. Its ability to act as a specific amine donor substrate allows for the robust and reliable biotinylation of target proteins, facilitating their enrichment and identification. The methodologies outlined in this guide provide a framework for the successful application of this chemical probe in diverse research contexts. By combining these experimental approaches with advanced mass spectrometry and data analysis, scientists can continue to unravel the complex roles of transglutaminases in health and disease, paving the way for the development of novel therapeutic strategies.

References

Unveiling the Amine Acceptor Landscape: A Technical Guide to Substrate Discovery Using 5-(Biotinamido)pentylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of 5-(Biotinamido)pentylamine (BAP) as a versatile tool for the discovery and identification of novel amine acceptor protein substrates, particularly for transglutaminase (TG) enzymes. Transglutaminases are a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue or other primary amines.[1][2] The dysregulation of transglutaminase activity has been implicated in a variety of diseases, making the identification of their substrates a critical area of research for therapeutic development.[2]

This compound serves as a biotin-labeled primary amine substrate that can be incorporated into proteins by transglutaminases.[3][4] This biotin (B1667282) tag allows for the subsequent enrichment of these modified proteins using streptavidin-based affinity purification, followed by identification and quantification using mass spectrometry.[5] This guide provides a comprehensive overview of the experimental workflow, from cell lysate preparation to data analysis, including detailed protocols and troubleshooting advice.

Core Principles and Experimental Workflow

The fundamental principle of this method lies in the enzymatic incorporation of BAP into amine acceptor proteins. The biotin moiety of BAP acts as a powerful affinity tag, enabling the selective isolation of substrate proteins from complex biological mixtures. The overall workflow can be summarized in four key stages:

-

Labeling: Incubation of a protein sample (e.g., cell or tissue lysate) with BAP in the presence of an active transglutaminase.

-

Enrichment: Capture of biotinylated proteins using streptavidin-conjugated beads.

-

On-Bead Digestion: Proteolytic digestion of the captured proteins directly on the beads to release peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis and Data Interpretation: Separation, identification, and quantification of the peptides to identify the protein substrates.

References

Methodological & Application

Application Note: Protocol for Protein Biotinylation using 5-(Biotinamido)pentylamine and EDC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein biotinylation is a widely used technique for labeling proteins with biotin (B1667282), a small molecule with a high affinity for streptavidin and avidin. This strong and specific interaction allows for the detection, purification, and immobilization of biotinylated proteins in various applications, including immunoassays, affinity chromatography, and protein-protein interaction studies. This application note provides a detailed protocol for the biotinylation of proteins through their carboxyl groups (C-terminus, aspartic acid, and glutamic acid residues) using 5-(Biotinamido)pentylamine and the water-soluble carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

EDC activates carboxyl groups to form a reactive O-acylisourea intermediate.[1] This intermediate can then react with a primary amine, such as the one present on this compound, to form a stable amide bond, thereby covalently attaching the biotin moiety to the protein.[2] To enhance the efficiency of the reaction and the stability of the active intermediate, N-hydroxysulfosuccinimide (Sulfo-NHS) can be included in the reaction mixture.[3][4] EDC first reacts with the carboxyl group, and then Sulfo-NHS is added to create a more stable Sulfo-NHS ester, which is less susceptible to hydrolysis in an aqueous environment and reacts efficiently with primary amines at physiological pH.[3]

This method is particularly useful when modification of primary amines on the protein (e.g., lysine (B10760008) residues) is undesirable as it may affect the protein's biological activity.[5]

Experimental Protocols

Materials

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, but recommended)

-

Activation/Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. (Note: Avoid buffers containing primary amines like Tris or carboxylates like acetate[2][6])

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting columns or dialysis cassettes for purification[7]

-

Anhydrous Dimethylsulfoxide (DMSO)

Protocol for Protein Biotinylation

This protocol is a general guideline and may require optimization for specific proteins and applications.

1. Protein Preparation: a. Dissolve the protein to be biotinylated in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL.[8] b. If the protein solution contains any amine or carboxylate-containing buffers, exchange the buffer to the Activation/Reaction Buffer using a desalting column or dialysis.[2]

2. Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Immediately before use, prepare a 100 mM stock solution of EDC in ultrapure water.[4] c. (Optional) Immediately before use, prepare a 100 mM stock solution of Sulfo-NHS in ultrapure water.

3. Biotinylation Reaction: a. To the protein solution, add the this compound stock solution to achieve the desired molar excess (see Table 1 for recommendations). Mix gently by pipetting. b. (Optional) Add the Sulfo-NHS stock solution to the reaction mixture to a final concentration of 5 mM.[9] Incubate for 15 minutes at room temperature. c. Add the freshly prepared EDC stock solution to the reaction mixture to achieve the desired molar excess (see Table 1). Mix gently and immediately. d. Incubate the reaction for 2 hours at room temperature.[5]

4. Quenching the Reaction: a. To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM Tris. b. Incubate for 15 minutes at room temperature.

5. Purification of Biotinylated Protein: a. Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against the Purification Buffer.[5][7] b. Collect the fractions containing the biotinylated protein. The purified protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Data Presentation

Table 1: Recommended Molar Ratios for Protein Biotinylation

| Component | Recommended Molar Excess (over Protein) | Purpose |

| This compound | 20-50 fold | To ensure efficient labeling of carboxyl groups and to compete with potential protein-protein crosslinking.[10] A large excess helps to drive the reaction towards biotinylation rather than polymerization. |

| EDC | 10-20 fold | To activate a sufficient number of carboxyl groups for biotinylation. The optimal concentration may need to be determined empirically. If protein precipitation occurs, the amount of EDC should be reduced.[6] |

| Sulfo-NHS (optional) | 2-5 fold (relative to EDC) | To increase the efficiency of the coupling reaction by forming a more stable amine-reactive intermediate.[3][11] The molar ratio of EDC to Sulfo-NHS is often recommended to be 1:2.[11] For this protocol, a final concentration of 2 mM EDC and 5 mM Sulfo-NHS is a good starting point.[9] |

Mandatory Visualization

References

- 1. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. biotium.com [biotium.com]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling Transglutaminase Substrates Using 5-(Biotinamido)pentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins.[1][2][3] This modification occurs through the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue, or by incorporating primary amines into proteins at glutamine residues.[2] Dysregulation of transglutaminase activity has been implicated in a variety of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.[2][4]

5-(Biotinamido)pentylamine is a biotinylated primary amine that serves as a substrate for transglutaminases, allowing for the covalent labeling of their protein substrates.[1][3] This non-radioactive method provides a versatile and sensitive tool for detecting and quantifying transglutaminase activity in various biological samples, including purified enzyme preparations, cell lysates, tissue homogenates, and even intact cells.[4] The biotin (B1667282) tag enables subsequent detection and analysis using avidin (B1170675) or streptavidin-based techniques, such as western blotting, dot-blotting, ELISA, and fluorescence microscopy.

Principle of the Assay

The fundamental principle of this application lies in the enzymatic activity of transglutaminases. In the presence of Ca²⁺, transglutaminase catalyzes the formation of a covalent bond between the γ-carboxamide group of a glutamine residue on a substrate protein and the primary amine of this compound. This results in the stable incorporation of the biotin label onto the transglutaminase substrate proteins. The biotinylated proteins can then be detected and quantified using streptavidin conjugates (e.g., streptavidin-HRP, streptavidin-alkaline phosphatase, or fluorescently labeled streptavidin).

Caption: Biochemical pathway of transglutaminase substrate labeling.

Applications

-

Measuring Transglutaminase Activity: Quantify enzyme activity in purified preparations, cell and tissue extracts.[4]

-

Identifying Transglutaminase Substrates: Isolate and identify novel protein substrates for transglutaminases.[1][3]

-

Screening for Transglutaminase Inhibitors: Evaluate the efficacy of potential drug candidates that inhibit transglutaminase activity.[4][5]

-

In Situ Localization of Activity: Visualize the sites of transglutaminase activity within cells and tissues.[6]

-

Studying Disease Pathogenesis: Investigate the role of transglutaminase activity in various disease models.[4]

Quantitative Data Summary

The following table summarizes typical experimental conditions for labeling transglutaminase substrates with this compound across different sample types.

| Parameter | In Vitro (Purified Enzyme/Lysates) | In Situ (Intact Cells) |

| This compound Concentration | 0.5 mM - 10 mM[4][7] | 4 mM[6][8] |

| Protein Concentration | 50 µg[5] | N/A |

| Calcium Chloride (CaCl₂) Concentration | 5 mM[5][8] | N/A (relies on intracellular Ca²⁺ or ionophores)[4] |

| Incubation Temperature | 37°C[4][5][7][8] | 37°C |

| Incubation Time | 30 - 60 minutes[5][7] | 3 hours[6][8] |

| Inhibitors (Negative Controls) | Cystamine (B1669676) (2 mM), EDTA (10 mM)[5][8] | Cystamine[6][8] |

Experimental Protocols

Protocol 1: In Vitro Labeling of Transglutaminase Substrates in Cell or Tissue Lysates

This protocol is suitable for measuring total transglutaminase activity in a biological sample.

Materials:

-

Cell or tissue lysate

-

This compound

-

Transglutaminase buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl)[5]

-

Calcium Chloride (CaCl₂) solution (e.g., 1 M)

-

Reaction stop solution (e.g., 2x SDS-PAGE sample buffer with β-mercaptoethanol)

-

Optional: Transglutaminase inhibitor (e.g., cystamine, EDTA) for negative control

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine 50 µg of protein lysate with transglutaminase buffer.

-

Add Labeling Reagent: Add this compound to a final concentration of 4 mM.[5]

-

Initiate Reaction: Add CaCl₂ to a final concentration of 5 mM to start the reaction.[5] For a negative control, add a transglutaminase inhibitor (e.g., 2 mM cystamine) before adding CaCl₂.[5]

-

Incubate: Incubate the reaction mixture for 60 minutes at 37°C.[5]

-

Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 10 minutes.[5]

-

Analyze by Western Blot:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with a streptavidin-HRP or streptavidin-alkaline phosphatase conjugate.

-

Wash the membrane and detect the biotinylated proteins using an appropriate chemiluminescent or colorimetric substrate.

-

Caption: Workflow for in vitro labeling of TG substrates.

Protocol 2: In Situ Labeling of Transglutaminase Substrates in Cultured Cells

This protocol allows for the detection of transglutaminase activity within intact cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound

-

Optional: Transglutaminase inhibitor (e.g., cystamine)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Streptavidin-fluorophore conjugate for microscopy or streptavidin-HRP for western blot

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Labeling: Replace the culture medium with fresh medium containing 4 mM this compound.[6][8] For a negative control, pre-incubate cells with a transglutaminase inhibitor like cystamine before adding the labeling medium.[6][8]

-

Incubate: Incubate the cells for 3 hours at 37°C in a CO₂ incubator.[6][8]

-

Wash: Wash the cells three times with ice-cold PBS to remove unincorporated this compound.

-

Analysis:

-

For Western Blot: Lyse the cells, and follow steps 6-7 of Protocol 1.

-

For Fluorescence Microscopy: Fix and permeabilize the cells. Incubate with a streptavidin-fluorophore conjugate. Wash and mount for imaging.

-

References

- 1. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transglutaminases: nature's biological glues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Situ Protein Labeling with 5-(Biotinamido)pentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Biotinamido)pentylamine is a cell-permeable, amine-containing biotinylation reagent that serves as an excellent substrate for transglutaminases (TGs).[1][2] TGs are a family of enzymes that catalyze the post-translational modification of proteins by forming an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine (B10760008) residue or other primary amines. In the presence of calcium, endogenous TGs can incorporate this compound into their substrate proteins, effectively tagging them with biotin (B1667282).[1] This in situ labeling approach allows for the specific identification and subsequent isolation of TG-substrate proteins directly within a cellular context. The biotin tag provides a high-affinity handle for downstream applications such as affinity purification and detection.

These application notes provide a comprehensive guide for the in situ labeling of proteins in cultured cells using this compound, followed by the enrichment and detection of the biotinylated proteins.

Mechanism of Labeling

The core of this technique is the calcium-dependent enzymatic reaction catalyzed by transglutaminases. The enzyme facilitates the formation of a covalent bond between a specific glutamine residue on a target protein and the primary amine of this compound. This results in the stable incorporation of the biotin moiety into the protein.

Figure 1. Transglutaminase-mediated protein labeling.

Quantitative Data Summary

The following table summarizes typical experimental parameters and findings from studies utilizing this compound for protein labeling.

| Parameter | Value | Cell/Tissue Type | Reference |

| Concentration for In Situ Labeling | 4 mM | Eph4 cells | [3] |

| 1 mM | MCF-7 human breast cancer cell lysate | [1] | |

| 5 mM | Mouse, rat, and guinea pig liver extracts | [1] | |

| Incubation Time | 3 hours | Eph4 cells | [3] |

| 30 minutes | MCF-7 human breast cancer cell lysate | [1] | |

| 1 hour | Mouse, rat, and guinea pig liver extracts | [1] | |

| Identified Labeled Proteins (Examples) | Glyceraldehyde-3-phosphate dehydrogenase (38 kDa), Glutathione S-transferase (28 kDa) | Liver extracts | [1] |

| Arginase-I (40 kDa), Fructose-1,6-bisphosphatase (42 kDa) | Rat liver extract |

Experimental Protocols

Protocol 1: In Situ Protein Labeling in Cultured Cells